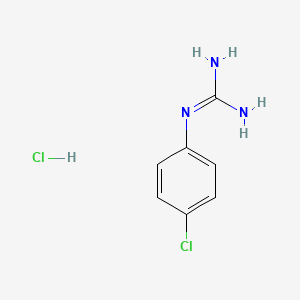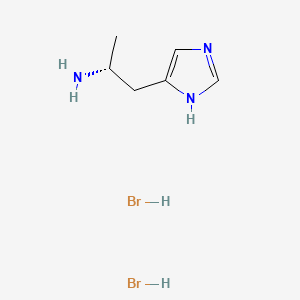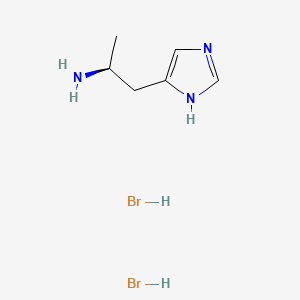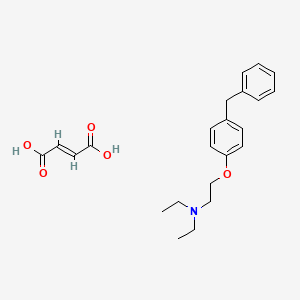![molecular formula C19H21F3N2O4 B560278 6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid CAS No. 1004548-96-2](/img/structure/B560278.png)
6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
-benzopyrano[6,7,8-ij]quinolizin-11-one, is a fluorescent false neurotransmitter. It targets neuronal vesicular monoamine transporter 2 (VMAT2) and inhibits serotonin binding to VMAT2-containing membranes . This compound is used for labeling dopaminergic nerve endings in acute slices of in vivo cortex-striatum .
Mechanism of Action
Target of Action
FFN 511, also known as “6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid”, primarily targets the neuronal vesicular monoamine transporter 2 (VMAT2) . VMAT2 plays a crucial role in the regulation of neurotransmitter release, specifically dopamine, into the synaptic cleft .
Mode of Action
FFN 511 interacts with its target, VMAT2, by inhibiting the binding of serotonin (5-HT) to VMAT2 . The inhibition occurs at an IC50 of 1 µM, which is comparable to dopamine itself . This interaction results in the modulation of neurotransmitter release, particularly affecting the release of dopamine .
Biochemical Pathways
The primary biochemical pathway affected by FFN 511 involves the regulation of dopamine release. By inhibiting 5-HT binding to VMAT2, FFN 511 impacts the normal functioning of VMAT2, which is responsible for transporting monoamines, particularly dopamine, from the cytosol into synaptic vesicles . This results in changes in the downstream effects related to dopamine signaling and neurotransmission .
Result of Action
The molecular effect of FFN 511’s action involves the inhibition of 5-HT binding to VMAT2, which subsequently affects the release of dopamine . On a cellular level, FFN 511 enables optical imaging of presynaptic terminal activity and labels dopamine and other presynaptic terminals in the striatum . This allows for the visualization of neurotransmitter dynamics during exocytosis .
Action Environment
The action of FFN 511 can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, such as dopamine and serotonin, can affect the binding of FFN 511 to VMAT2 . Additionally, the physiological state of the organism, such as lactation, can influence the functionality of FFN 511 . .
Preparation Methods
The synthesis of FFN 511 involves several steps, starting with the preparation of the core structure followed by functionalization to introduce the aminoethyl group. The synthetic route typically involves:
Step 1: Formation of the core benzopyranoquinolizin structure through cyclization reactions.
Step 2: Introduction of the aminoethyl group via nucleophilic substitution reactions.
Reaction Conditions: The reactions are carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production: Industrial production methods involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
FFN 511 undergoes various chemical reactions, including:
Oxidation: FFN 511 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on FFN 511.
Substitution: Nucleophilic substitution reactions are common for introducing different substituents on the core structure.
Common Reagents and Conditions: Reagents such as chloroquine and other bases are used in these reactions.
Major Products: The major products formed from these reactions include modified derivatives of FFN 511 with different functional groups.
Scientific Research Applications
FFN 511 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study the dynamics of neurotransmitter release and uptake.
Comparison with Similar Compounds
FFN 511 is unique in its ability to target VMAT2 and inhibit serotonin binding. Similar compounds include:
FFN 102: Another fluorescent false neurotransmitter used for labeling dopaminergic presynaptic terminals.
FFN 200: A compound with similar properties but different excitation and emission spectra.
FFN 300: Used for studying different aspects of neurotransmitter release and uptake.
FFN 511 stands out due to its high specificity for VMAT2 and its ability to provide detailed imaging of neurotransmitter release dynamics .
Properties
IUPAC Name |
6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.C2HF3O2/c18-6-5-11-10-15(20)21-17-13-4-2-8-19-7-1-3-12(16(13)19)9-14(11)17;3-2(4,5)1(6)7/h9-10H,1-8,18H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUSAIWAUAMZRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CCN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560196.png)
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560197.png)



![(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B560204.png)





![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B560215.png)
